N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused to a piperidine ring, with an isopropyl-substituted carboxamide group. This structure combines a nitrogen-rich bicyclic system with a flexible piperidine moiety, which may enhance binding interactions in biological systems or material applications.
Properties
IUPAC Name |
N-propan-2-yl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-11(2)16-20-19-14-7-8-15(21-23(14)16)22-9-5-6-13(10-22)17(24)18-12(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFMUCKYJKIKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide exhibit significant anticancer effects. The mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests potential for development as a novel anticancer agent .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action :
Research indicates that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies have shown a decrease in neuronal cell death when exposed to neurotoxic agents .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties against various pathogens.
Research Findings :
A series of experiments revealed that this compound exhibits bactericidal activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Tables
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine : The target compound’s triazolo[4,3-b]pyridazine core has a pyridazine ring fused to the triazole, whereas triazolo[4,3-a]pyridine (as in N-[3-(propan-2-yl)triazolo[4,3-a]pyridin-6-yl]acetamide ) features a pyridine core. Pyridazine’s additional nitrogen atom may increase polarity and hydrogen-bonding capacity compared to pyridine.
Substituent Effects
- Functional Groups: Propenoic acid derivatives (e.g., ) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas the target compound’s carboxamide and isopropyl groups likely reduce crystallinity, favoring lower melting points (data needed).
Research Implications and Gaps
- Material Science: Triazolo-pyridazine cores are understudied in catalysis compared to triazolo-pyridines, offering opportunities for novel ligand design.
- Data Limitations : Direct experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) are absent in the evidence, necessitating further study.
Biological Activity
N-(propan-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is and it has a molecular weight of 278.33 g/mol. The presence of triazole and piperidine rings is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N6O |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Research indicates that it may act as an inhibitor of certain signaling pathways associated with inflammation and cancer progression.
Interaction with RORγt
One notable mechanism involves the inhibition of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a critical role in the immune response and inflammation. Studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit significant inhibitory activity against RORγt, leading to reduced production of inflammatory cytokines such as IL-17A in vitro and in vivo models .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that certain analogues exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of key signaling pathways. Further investigations are required to elucidate the specific mechanisms involved.
3. Anti-inflammatory Effects
The inhibition of RORγt suggests potential applications in treating inflammatory diseases such as psoriasis and rheumatoid arthritis. The dose-dependent inhibition of IL-17A production indicates a promising therapeutic profile for managing autoimmune conditions .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profiles of this compound:
Study 1: RORγt Inhibition
A study published in 2020 demonstrated that triazolo derivatives significantly inhibited RORγt activity in a luciferase reporter assay. The most potent analogue exhibited an IC50 value of 41 nM, indicating strong inhibitory effects on IL-17A production in human whole blood assays .
Study 2: Antimicrobial Evaluation
Another study evaluated a series of triazolopyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that several compounds showed promising antibacterial effects, warranting further development as potential therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
